
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a piperidine ring through a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Propenyl Chain: The propenyl chain is introduced through a reaction with a suitable alkene or alkyne precursor.
Coupling with Benzoic Acid: The final step involves coupling the synthesized intermediate with benzoic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Research: It is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets. The piperidine ring and propenyl chain allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities but differ in their functional groups.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine have similar ring structures but different substituents.
Uniqueness
The uniqueness of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- lies in its combined structure, which includes both a benzoic acid moiety and a piperidine ring linked through a propenyl chain. This unique combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89605-73-2 |
|---|---|
Formule moléculaire |
C24H28N2O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[2-[[2-methyl-1-(2-piperidin-1-ylphenyl)prop-1-enyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C24H28N2O3/c1-17(2)23(20-8-4-5-9-21(20)26-14-6-3-7-15-26)25-22(27)16-18-10-12-19(13-11-18)24(28)29/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,25,27)(H,28,29) |
Clé InChI |
BKVSYKZAWHDDGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


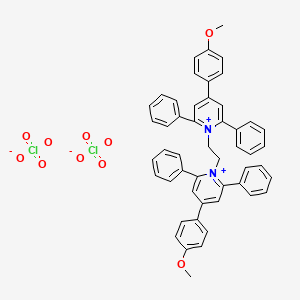
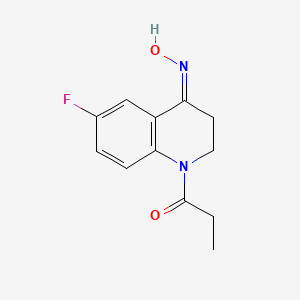
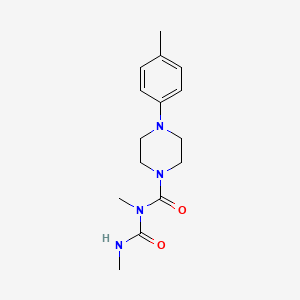
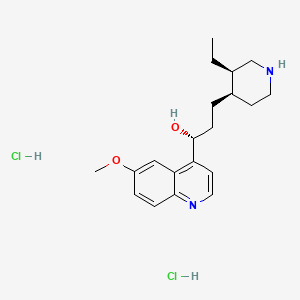
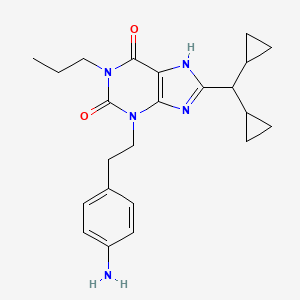
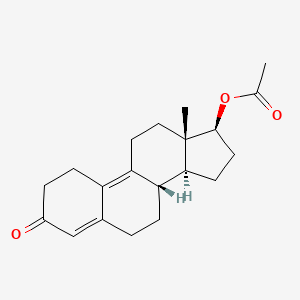
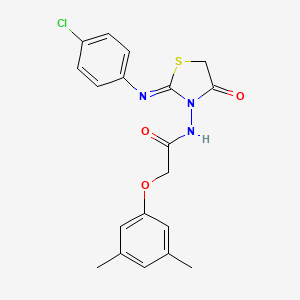
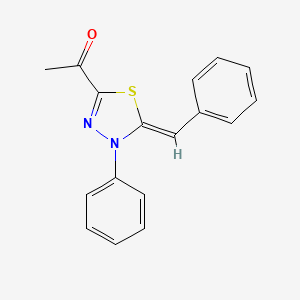
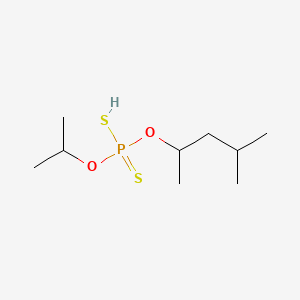
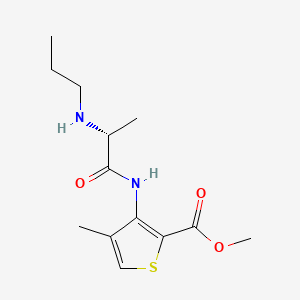
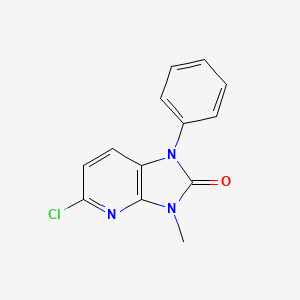

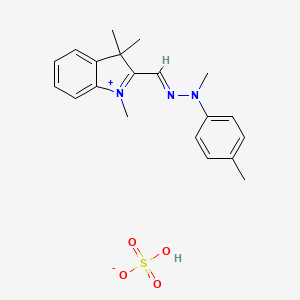
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)
